
Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)- is a chlorinated phenol derivative. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. These compounds are known for their strong medicinal taste and smell and are commonly used as pesticides, herbicides, and disinfectants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorophenols, including Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)-, are typically synthesized through electrophilic halogenation of phenol with chlorine . This process involves the substitution of hydrogen atoms on the phenol ring with chlorine atoms under controlled conditions.
Industrial Production Methods
Industrial production of chlorophenols often involves the use of chlorinating agents such as chlorine gas or sodium hypochlorite. The reaction is carried out in the presence of a catalyst, typically an iron or aluminum chloride, to facilitate the halogenation process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of less oxidized products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens (chlorine, bromine) or nucleophiles (hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its antimicrobial and disinfectant properties.
Industry: Used in the production of pesticides, herbicides, and disinfectants.
Mechanism of Action
The mechanism by which Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)- exerts its effects involves the disruption of cellular processes in microorganisms. The compound targets and disrupts the cell membrane, leading to cell lysis and death. It may also interfere with enzymatic activities and metabolic pathways within the cell .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenols such as:
- 2-Chlorophenol
- 3-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple chlorine atoms and bulky tert-butyl groups can influence its reactivity, solubility, and biological activity .
Properties
CAS No. |
61650-88-2 |
|---|---|
Molecular Formula |
C15H21Cl3O |
Molecular Weight |
323.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-3-chloro-4-(dichloromethyl)phenol |
InChI |
InChI=1S/C15H21Cl3O/c1-14(2,3)9-7-8(13(17)18)11(16)10(12(9)19)15(4,5)6/h7,13,19H,1-6H3 |
InChI Key |
IIKOCBMLNLWRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C(=C1)C(Cl)Cl)Cl)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]naphthalene](/img/structure/B14553516.png)
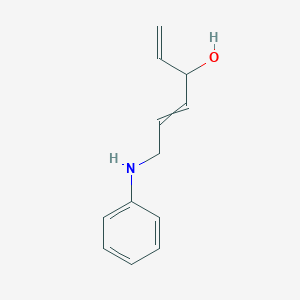

![N-Phenyldibenzo[b,d]furan-3-carboxamide](/img/structure/B14553548.png)
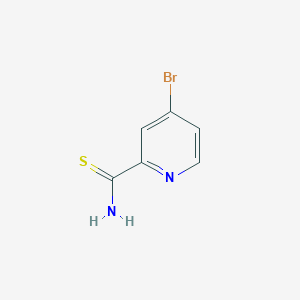

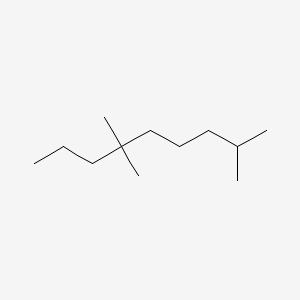
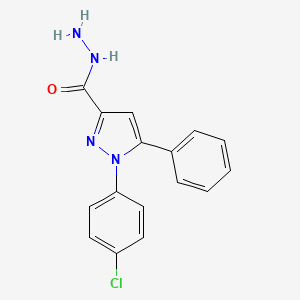

![(Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate](/img/structure/B14553568.png)
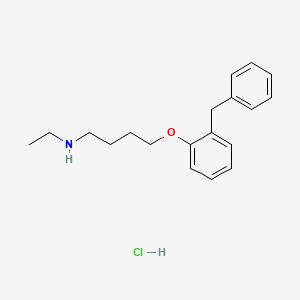
![Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14553571.png)
![O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate](/img/structure/B14553578.png)

